molecular formula C15H12N2O5 B2645890 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea CAS No. 97174-59-9

1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea

Cat. No.: B2645890
CAS No.: 97174-59-9
M. Wt: 300.27
InChI Key: YHPOGLVHCGSZFI-UHFFFAOYSA-N
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Description

1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea is a chemical compound with the molecular formula C15H12N2O5. It is characterized by the presence of two benzo[d][1,3]dioxole groups attached to a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea typically involves the reaction of benzo[d][1,3]dioxole derivatives with urea under specific conditions. One common method includes the use of benzo[d][1,3]dioxole-4-carbonyl chloride, which reacts with urea in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[d][1,3]dioxole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .

Scientific Research Applications

1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3-bis(1,3-benzodioxol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-15(16-9-3-1-5-11-13(9)21-7-19-11)17-10-4-2-6-12-14(10)22-8-20-12/h1-6H,7-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPOGLVHCGSZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)NC(=O)NC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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